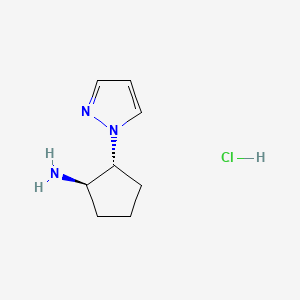![molecular formula C13H18N2O2 B1413530 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid CAS No. 466643-84-5](/img/structure/B1413530.png)
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid
Descripción general
Descripción
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid, also known as DBIMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and is known for its unique properties, which make it an attractive candidate for use in various research fields.
Aplicaciones Científicas De Investigación
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in oxidative stress, inflammation, and cancer cell growth. 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has also been found to decrease the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to its use. 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it may not be effective in vivo for extended periods of time.
Direcciones Futuras
There are several future directions for research on 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid. One area of interest is the development of new derivatives of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid that may have improved properties. Another area of interest is the investigation of the potential use of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid and to identify its molecular targets. Finally, the development of new methods for the delivery of 4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid in vivo may also be an area of future research.
Propiedades
IUPAC Name |
4-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(13(2,3)4)14-15-11-7-5-10(6-8-11)12(16)17/h5-8,15H,1-4H3,(H,16,17)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXODFNNJOCVPS-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B1413449.png)



![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413461.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B1413462.png)

![Methyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B1413464.png)

![Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413467.png)

![tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1413469.png)
